4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

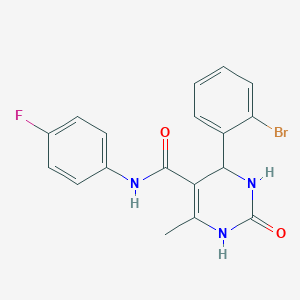

This compound belongs to the tetrahydropyrimidine (THPM) family, a class of heterocyclic molecules synthesized via the Biginelli reaction. Its structure features:

- Position 5: A carboxamide group linked to a 4-fluorophenyl ring, enhancing polarity and bioactivity through hydrogen bonding.

- Position 6: A methyl group, improving lipophilicity and metabolic stability.

- Position 2: A ketone (2-oxo) group, critical for hydrogen bonding and structural rigidity .

Tetrahydropyrimidines are studied for antimicrobial, anticancer, and enzyme inhibitory activities. The bromine and fluorine atoms in this compound suggest unique electronic and steric properties compared to analogs, influencing binding to biological targets like kinases or microbial enzymes .

Properties

IUPAC Name |

4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-12-8-6-11(20)7-9-12)16(23-18(25)21-10)13-4-2-3-5-14(13)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUKMEAEKVLYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting viral integrases and other enzymatic pathways. This article reviews the synthesis, biological evaluations, and research findings related to this compound.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of various substituted aryl aldehydes with N-(4-fluorophenyl)-3-oxo-butyramide. The general synthetic route includes:

- Formation of Intermediate : N-(4-fluorophenyl)-3-oxo-butyramide is reacted with substituted aryl aldehydes in ethanol under reflux conditions.

- Cyclization : The reaction leads to the formation of the tetrahydropyrimidine ring structure.

- Purification : The final product is purified through crystallization techniques.

Inhibitory Activity against HIV Integrase

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit significant inhibitory activity against HIV integrase (IN), a crucial enzyme for the integration of viral DNA into host DNA. Specifically, the compound this compound was evaluated for its ability to inhibit strand transfer reactions catalyzed by IN.

- IC50 Values : The most active derivative in a related study demonstrated an IC50 value of 0.65 µM against IN, indicating potent activity in vitro .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural characteristics. Modifications on the phenyl rings and the presence of halogen substituents have been shown to influence their inhibitory potency.

| Compound | Substituents | IC50 (µM) | Remarks |

|---|---|---|---|

| 13e | 4-Fluoro | 0.65 | Most active against IN |

| 13f | 2-Bromo | N/A | High yield in synthesis |

| 13g | Hydroxy | N/A | Moderate activity |

Cytotoxicity Assessment

While these compounds show promise as integrase inhibitors, they did not demonstrate significant antiviral activity against HIV-1 and HIV-2 at concentrations below their cytotoxic levels in cell culture assays. This suggests that while they are effective inhibitors in vitro, their therapeutic potential may be limited by toxicity .

Case Studies

In a study assessing various tetrahydropyrimidine derivatives for their biological activities:

- Compound Evaluation : Multiple derivatives were synthesized and screened for their efficacy against HIV integrase and other targets.

- Results : While some compounds showed promising results in enzyme inhibition assays, none exhibited sufficient selectivity or low cytotoxicity to be considered viable leads for clinical development .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, bromo) enhance antimicrobial activity but reduce solubility .

- Aromatic vs. Heteroaromatic Substituents : 5-Nitro-2-furanyl () shows higher antitubercular activity than phenyl analogs, likely due to improved target binding .

Carboxamide Group Modifications

The N-(4-fluorophenyl) carboxamide in the target compound contrasts with other derivatives:

Key Observations :

Key Observations :

Key Observations :

- DPP-IV Inhibition: The 4-fluorophenyl group in the target compound improves inhibitory potency compared to non-fluorinated analogs .

- Antimicrobial Gaps : The 2-bromophenyl group may reduce solubility, limiting efficacy against gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.